Gentamicin C2a Ototoxicity: 1.63× Higher EC50 (Lower Ototoxicity) Versus C2 Epimer in Cochlear Cell Assays
In a direct head-to-head comparison using an in vitro cochlear cell model, gentamicin C2a exhibited significantly lower ototoxicity than its C6′ epimer gentamicin C2 [1]. The study quantified this difference via EC50 values derived from F-test analysis [1].
| Evidence Dimension | Ototoxicity (EC50, μM) in cochlear cell model |
|---|---|
| Target Compound Data | 656 ± 36 μM |
| Comparator Or Baseline | Gentamicin C2: 403 ± 23 μM |
| Quantified Difference | 1.63-fold higher EC50 (C2a is 253 μM less ototoxic); P < 0.05, F-test, n = 7–16 |
| Conditions | In vitro cochlear cell assay measuring hair cell viability; EC50 values determined via F-test comparison |
Why This Matters
This direct comparative data identifies C2a as the less ototoxic epimer, enabling rational selection for formulation development aimed at reducing drug-induced hearing loss while preserving antimicrobial coverage.
- [1] O'Sullivan, M. E., et al. (2021). Dissociating antibacterial from ototoxic effects of gentamicin C-subtypes. Proceedings of the National Academy of Sciences. Figure 3F. PMC8449334. View Source
